Dobutamine

Adrenergic Receptor Pharmacology Stereoisomer Activity Inotropy

Dobutamine (CAS 34368-04-2) is a racemic synthetic catecholamine distinguished by the opposing activities of its (+) and (-) enantiomers at α- and β-adrenergic receptors, yielding net potent β1-agonism with weak α1/β2 activity. Unlike dopamine or isoproterenol, it does not release endogenous norepinephrine, delivering a 29% reduction in LVFP vs. a 25% increase with dopamine. This unique hemodynamic profile makes it essential for cardiac stress testing and heart failure models. Offered as a high-purity free base or hydrochloride salt (≥98%), ideal for dissecting β1/β2/α1-adrenoceptor contributions. Standard B2B shipping applies.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 34368-04-2
Cat. No. B195870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDobutamine
CAS34368-04-2
SynonymsDobucor
Dobuject
Dobutamin Fresenius
Dobutamin Hexal
Dobutamin ratiopharm
Dobutamin Solvay
Dobutamin-ratiopharm
Dobutamina Inibsa
Dobutamina Rovi
Dobutamine
Dobutamine (+)-Isomer
Dobutamine Hydrobromide
Dobutamine Hydrochloride
Dobutamine Lactobionate
Dobutamine Phosphate (1:1) Salt, (-)-Isomer
Dobutamine Tartrate
Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer
Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer
Dobutamine, (-)-Isomer
Dobutamine, Phosphate (1:1) Salt (+)-Isomer
Dobutrex
Hydrobromide, Dobutamine
Hydrochloride, Dobutamine
Lactobionate, Dobutamine
Lilly 81929
Oxiken
Posiject
Tartrate, Dobutamine
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O
InChIInChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3
InChIKeyJRWZLRBJNMZMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.37e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Dobutamine (CAS 34368-04-2) – A Racemic Catecholamine with Differential Beta-1 Selectivity for Cardiovascular Research and Therapeutic Applications


Dobutamine (CAS 34368-04-2) is a synthetic catecholamine that acts as an agonist on α1-, β1-, and β2-adrenergic receptors (α1-AR, β1-AR, β2-AR) with selective agonist activity on β1-AR and relatively weak activity at α1-AR and β2-AR [1]. It is clinically and preclinically utilized as a direct-acting inotropic agent to increase cardiac output and correct hypoperfusion, primarily indicated for acute heart failure and cardiogenic shock [1]. Unlike other catecholamines such as dopamine, dobutamine does not cause the release of endogenous norepinephrine [2].

Why Generic Substitution Fails for Dobutamine: Quantifiable Differentiation in Receptor Pharmacology and Hemodynamic Profile Versus In-Class Catecholamines


Dobutamine cannot be interchanged with other in-class catecholamines such as dopamine or isoproterenol due to its unique pharmacological profile, which is defined by the opposing activities of its (+) and (-) stereoisomers at α- and β-adrenergic receptors [1]. The racemic mixture results in a net effect of potent β1-agonism with relatively weak α1- and β2-activity [2]. This contrasts with dopamine, which exerts additional dopaminergic effects and stimulates norepinephrine release [3], and isoproterenol, which is a non-selective β-agonist with significant chronotropic and vasodilatory effects [4]. Consequently, the hemodynamic outcomes, particularly the balance between increased cardiac output and changes in heart rate and vascular resistance, are quantitatively distinct, making generic substitution clinically and experimentally invalid [5].

Product-Specific Quantitative Evidence Guide: How Dobutamine (CAS 34368-04-2) Compares to Its Closest Analogs on Key Procurement Criteria


Beta-Adrenergic Potency and Stereochemical Selectivity: (+)-Dobutamine vs. Racemate and (-)-Isomer

Dobutamine's efficacy is dictated by its stereoisomers. The (+)-isomer is the more potent beta-adrenergic agonist, with an isomeric activity ratio approximately 1 log unit (10-fold) greater than the (-)-isomer for both inotropic and chronotropic responses in isolated cat papillary muscle and right atria [1]. The racemic mixture of dobutamine, commonly supplied, produces dose-response curves situated approximately 2-fold to the right of the (+)-isomer, indicating it is half as potent as the pure (+)-enantiomer in vitro [1]. In isolated rat hearts post-myocardial infarction, the racemate and (-)-isomer were approximately 1.5 and 15 times weaker, respectively, compared to the (+)-isomer in terms of inotropic parameters [2].

Adrenergic Receptor Pharmacology Stereoisomer Activity Inotropy Chronotropy

Hemodynamic Comparison: Dobutamine's Superior Effect on Cardiac Output and Preload vs. Dopamine in Heart Failure

In a direct comparison in 13 patients with chronic low output cardiac failure, dobutamine and dopamine were titrated to achieve similar increments in cardiac output. Dobutamine reduced left ventricular filling pressure (LVFP) from 24 +/- 2 mmHg to 17 +/- 2 mmHg, while dopamine increased LVFP to 30 +/- 3 mmHg [1]. This demonstrates that dobutamine improves ventricular function by reducing preload, whereas dopamine's vasoconstrictive effects can elevate preload and even cause arterial O2 desaturation (<90%) in a subset of patients [1]. Animal studies further show dobutamine increases cardiac output primarily by increasing stroke volume and ejection fraction, whereas dopamine relies more on increasing heart rate [2].

Hemodynamics Cardiac Output Heart Failure Ventricular Function

Mortality Outcomes in Cardiogenic Shock: Dobutamine vs. Milrinone Meta-Analysis

A systematic review and network meta-analysis of randomized and observational studies in acute myocardial infarction-related cardiogenic shock found that milrinone and dobutamine were equivalent in terms of in-hospital mortality (Odds Ratio = 0.90, 95% Confidence Interval: 0.69-1.19) with high certainty of evidence [1]. However, a separate meta-analysis revealed a higher risk of all-cause mortality among dobutamine-treated patients compared to those administered milrinone [2]. A more recent systematic review and meta-analysis concluded that dobutamine is associated with increased mortality, particularly in ICU patients, and a higher risk of acute renal failure compared with milrinone, though evidence certainty ranged from moderate to very low [3].

Cardiogenic Shock Mortality Inotrope Meta-Analysis Milrinone

Stability and Formulation: Sulfite-Free Dobutamine Compositions Enabled by Ascorbic Acid

A key procurement consideration for dobutamine formulations is stability. Traditional formulations use sodium metabisulfite as an antioxidant to prevent oxidative degradation (characterized by pink-to-grey discoloration and precipitation), which poses toxicity concerns [1]. A patented, stable injectable composition has been developed using ascorbic acid or its salts as an antioxidant, eliminating the need for sulfites [1]. This formulation maintains stability at a pH of 4.0-7.0, with an optimal pH of around 5.5 [1]. The quantity of ascorbic acid or derivative used is between 1.5% and 90% by weight relative to dobutamine, with a preferred range of 2-20% [1].

Drug Stability Formulation Excipients Antioxidants Injectable

Optimal Application Scenarios for Dobutamine (CAS 34368-04-2) Based on Quantifiable Evidence


Cardiogenic Shock and Acute Decompensated Heart Failure: When Preload Reduction is Critical

As demonstrated by the 29% reduction in left ventricular filling pressure (LVFP) compared to a 25% increase with dopamine at equivalent cardiac output [1], dobutamine is the preferred inotrope in scenarios where reducing preload is a primary therapeutic goal. This is particularly relevant in acute decompensated heart failure or cardiogenic shock where elevated filling pressures contribute to pulmonary congestion. The drug's ability to increase stroke volume and ejection fraction, rather than relying primarily on chronotropy [2], further supports its use in patients with compromised ventricular function.

Research on Stereoselective Adrenergic Pharmacology

For researchers investigating beta-adrenergic signaling, dobutamine offers a unique tool due to the opposing activities of its enantiomers. The (+)-isomer is a potent beta-agonist, while the (-)-isomer acts as an alpha-agonist [1]. The 10-fold difference in beta-adrenergic potency between these isomers [1] makes racemic dobutamine, or its purified enantiomers, essential for studies designed to dissect the contributions of beta-1, beta-2, and alpha-1 adrenoceptor subtypes to cardiac and vascular function. This is especially valuable in models of heart failure or post-myocardial infarction, where the relative potency of the isomers differs significantly [2].

Dobutamine Stress Echocardiography (DSE)

Dobutamine is a standard agent for pharmacological stress testing to detect coronary artery disease and assess myocardial viability. Standard protocols involve incremental infusion from 5 to 40 mcg/kg/min [1]. The diagnostic accuracy of high-dose DSE is comparable to dipyridamole stress echocardiography, with a slightly higher sensitivity for dobutamine (75% vs. 49% for detecting viable myocardium in one study) [2]. The dose-dependent increase in cardiac output and heart rate, with a maximal stroke volume typically observed at 20 mcg/kg/min [3], provides a controllable and interpretable stress for echocardiographic assessment.

Stable, Sulfite-Free Injectable Formulations for Prolonged Infusion

In clinical settings requiring prolonged dobutamine infusion, such as in advanced heart failure or as a bridge to transplant, the choice of formulation is critical. Patented compositions stabilized with ascorbic acid (1.5-90% by weight, optimally at pH ~5.5) offer a sulfite-free alternative to conventional metabisulfite-containing solutions [1]. This is particularly relevant for patients with sulfite sensitivity or when long-term stability of the infusion solution is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dobutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.